molecular formula C10H10FN3 B1268375 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine CAS No. 514801-12-8

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine

Cat. No.: B1268375
CAS No.: 514801-12-8
M. Wt: 191.2 g/mol
InChI Key: HDKXWJIPADYDEA-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine (CAS 514801-12-8) is a fluorinated pyrazole derivative characterized by a benzyl group substituted with a fluorine atom at the para position and an amine group at the 4-position of the pyrazole ring (Fig. 1). It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as GLUT1 inhibitors and histamine receptor antagonists . The compound is typically synthesized via nitro group reduction or nucleophilic substitution reactions, as exemplified by its preparation from 1-(4-fluorobenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole using general catalytic hydrogenation protocols, yielding 89% product . Its structural features, including the electron-withdrawing fluorine atom and planar pyrazole core, enhance its binding affinity in enzyme inhibition studies.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKXWJIPADYDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514801-12-8
Record name 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514801-12-8
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Record name 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different substituents.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Halogen-Substituted Derivatives

Compound Name Substituent (Benzyl) Molecular Formula Molecular Weight Key Synthetic Yield Biological Relevance
This compound 4-F C₁₀H₁₀FN₃ 191.20 89% GLUT1 inhibitor intermediate
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine 4-Cl C₁₀H₁₀ClN₃ 207.66 Not reported No direct activity cited
1-(4-Bromo-2-fluorobenzyl)-1H-pyrazol-4-amine 4-Br, 2-F C₁₀H₉BrFN₃ 270.11 Not reported Pharmaceutical intermediate
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-amine 3-Cl, 4-F C₁₀H₉ClFN₃ 225.65 Not reported Preclinical studies

Key Observations :

  • Electron Effects : The fluorine atom in the 4-position (parent compound) provides moderate electron-withdrawing effects, enhancing metabolic stability compared to chloro or bromo analogs .
  • Synthetic Challenges : Bromo and iodo derivatives (e.g., 1-(4-Bromo-2-fluorobenzyl)-1H-pyrazol-4-amine) often require harsher reaction conditions due to lower reactivity of heavier halogens .

Pyrazole Ring-Substituted Analogs

Table 2: Pyrazole Ring Modifications

Compound Name Substituents (Pyrazole) Molecular Weight Synthesis Method Notable Properties
1-(4-Fluorobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 5-Me, 3-CF₃ 274.0 Catalytic hydrogenation Potent GLUT1 inhibitor (IC₅₀ = 12 nM)
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 3,5-diMe 235.71 LiAlH₄ reduction Improved lipophilicity (logP = 2.8)
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine 3-pyridyl, 1-aryl 441.68 Multi-step coupling Crystallographic data (R factor = 0.031)

Key Observations :

  • Bioactivity : The addition of a trifluoromethyl group (CF₃) at the 3-position significantly enhances inhibitory potency against GLUT1, as seen in 1-(4-fluorobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine .
  • Crystallography : Bulky substituents (e.g., 2,4,6-trichlorophenyl) enable single-crystal X-ray studies, aiding in structure-activity relationship (SAR) analysis .

Amine Positional Isomers

Table 3: Amine Position Variants

Compound Name Amine Position Molecular Weight Docking Score (kcal/mol) Application
This compound 4 191.20 Not reported Enzyme inhibition
1-(2-Fluorobenzyl)-1H-pyrazol-5-amine 5 191.20 -7.0 SARS-CoV-2 protease docking
1-(4-Fluorophenyl)-1H-pyrazol-5-amine 5 177.18 Not reported Fluorescent dye precursor

Key Observations :

  • Docking Performance : The 5-amine isomer (1-(2-fluorobenzyl)-1H-pyrazol-5-amine) exhibits superior docking scores (-7.0 kcal/mol) in computational studies targeting viral proteases .
  • Electronic Effects : The 4-amine position in the parent compound likely favors hydrogen bonding in enzyme active sites, as inferred from its role in GLUT1 inhibitor design .

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